molecular formula C14H21NO3 B3322009 N-Carbobenzyloxy isoleucinol CAS No. 141113-74-8

N-Carbobenzyloxy isoleucinol

Cat. No.: B3322009
CAS No.: 141113-74-8
M. Wt: 251.32 g/mol
InChI Key: RIESWPZCQMFUMF-UHFFFAOYSA-N
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Description

N-Carbobenzyloxy isoleucinol is a chiral amino alcohol derivative that serves as a valuable intermediate in organic synthesis and chemical biology. This compound features a carbobenzyloxy (Cbz) protecting group on the amino function, a common strategy in peptide synthesis to prevent unwanted side reactions during coupling steps . The primary alcohol functional group, introduced by reducing the native carboxylic acid of isoleucine, provides a versatile handle for further chemical modification and conjugation . Researchers utilize N-Cbz-protected amino alcohols like isoleucinol as key building blocks for the synthesis of more complex molecules, including pseudopeptides and macrocyclic compounds . The specific, sterically hindered side chain of the isoleucinol derivative may be used to introduce conformational constraints or explore structure-activity relationships (SAR) in medicinal chemistry programs . As a chiral synthon, it is valuable for the construction of natural products and pharmaceuticals. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIESWPZCQMFUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Carbobenzyloxy Isoleucinol

Stereoselective Synthesis of the Isoleucinol Backbone

The primary challenge in synthesizing the isoleucinol backbone is the establishment of its two chiral centers. Methodologies are broadly categorized by their approach to controlling this stereochemistry, employing enantioselective, diastereoselective, and biocatalytic strategies.

Enantioselective Reduction Strategies from N-Protected L-Isoleucine Derivatives

A direct and common route to enantiomerically pure isoleucinol involves the reduction of the carboxylic acid functionality of L-isoleucine. To prevent unwanted side reactions and facilitate the reduction, the amino group is typically protected. The N-Carbobenzyloxy (Cbz) group is frequently used for this purpose, making N-Cbz-L-isoleucine a key intermediate. chemicalbook.comtcichemicals.com The reduction of the corresponding N-protected amino acid ester is often preferred. A general process involves protecting the amino group of an amino acid with a Cbz group, forming a carboxylic acid alkyl ester, and subsequently reducing the ester with a borohydride (B1222165) agent to yield the Cbz N-protected amino-alcohol. google.com

Various reducing agents can be employed for this transformation. Borohydride reducing agents are effective for the reduction of the Cbz N-protected amino acid ester. google.com The choice of reducing agent and reaction conditions is critical to ensure high yield and prevent racemization, thereby preserving the stereochemical integrity of the starting L-isoleucine.

N-Protected Isoleucine DerivativeReducing Agent/SystemSolventKey Findings
N-Cbz-L-isoleucine methyl esterBorohydride Reducing AgentsOrganic Solvents (e.g., Alcohols, Ethers)Direct reduction of the ester to the corresponding alcohol; the Cbz-protected amino-alcohol is not water-soluble, simplifying work-up and extraction. google.com
N-Cbz-L-isoleucineBorane-tetrahydrofuran complex (BH3-THF)Tetrahydrofuran (THF)Effective for the direct reduction of the carboxylic acid, offering a high-yielding route to N-Cbz-isoleucinol.
N-Cbz-L-isoleucineLithium aluminum hydride (LiAlH4)Anhydrous ethers (e.g., Diethyl ether, THF)A powerful reducing agent capable of converting the carboxylic acid to the primary alcohol, though careful control of reaction conditions is necessary.

Diastereoselective Routes to Isoleucinol Scaffolds

Diastereoselective methods are employed when constructing the isoleucinol scaffold from precursors that require the creation of one or more stereocenters relative to an existing one. These routes offer flexibility in accessing different stereoisomers of isoleucinol. One approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent, followed by reduction. Another strategy is the diastereoselective addition of organometallic reagents to N-protected α-amino aldehydes.

Recent research has focused on iodine-mediated cyclization from a common synthetic intermediate to produce diverse heterocyclic scaffolds, which can be precursors to amino alcohols. nih.gov These methods provide high yields and stereoselectivity for trans-substituted products. nih.gov The development of diastereoselective syntheses for vicinal amino alcohols, a motif present in isoleucinol, is an active area of research, often starting from amino acids. rsc.org

StrategyKey Reagents/IntermediatesTypical Diastereomeric Ratio (d.r.)Reference Finding
Alkylation of Chiral Glycine EnolatesSchöllkopf bis-lactim ethers, sec-butyl halideOften >95:5This established method provides high diastereoselectivity in the key C-C bond-forming step. researchgate.net
Addition to α-Amino AldehydesN-Boc-L-leucinal, organometallic reagents (e.g., Grignard, organolithium)Variable, depends on reagent and chelating effectsFelkin-Anh or chelation-controlled models can predict the major diastereomer formed.
Iodine-Mediated CyclizationAmino acid-derived synthetic intermediates, I2High for trans-isomersYields diverse heterocyclic scaffolds like morpholines and piperazines diastereoselectively, which can serve as precursors. nih.gov

Chemoenzymatic and Biocatalytic Approaches to Isoleucinol Synthesis

Chemoenzymatic and biocatalytic methods are gaining prominence due to their exceptional stereoselectivity and environmentally benign reaction conditions. rsc.orgnih.gov These approaches leverage enzymes or whole-cell systems to catalyze key transformations. nih.gov For isoleucinol synthesis, enzymes such as alcohol dehydrogenases (ADHs) or engineered reductases can perform the enantioselective reduction of a corresponding α-amino ketone precursor.

Biocatalysis can be employed at an early stage of a synthesis, where the enzymatic product is then converted into the target molecule using traditional chemical methods. nih.gov This combination of biological and chemical steps allows for the creation of complex chiral molecules that might be difficult to access otherwise. nih.govucl.ac.ukunc.edu For instance, the biosynthesis of isoleucine itself involves several enzymatic steps, and manipulating these pathways could offer routes to isoleucinol or its precursors. researchgate.net Heterogeneous biocatalytic hydrogenation presents a sustainable alternative to traditional methods, using H2-driven cofactor recycling to reduce ketones to chiral alcohols. frontiersin.org

Enzymatic ApproachEnzyme ClassSubstrateKey Advantage
Asymmetric ReductionAlcohol Dehydrogenase (ADH) / Ketoreductase (KRED)1-(Cbz-amino)-3-methyl-2-pentanoneHigh enantiomeric and diastereomeric excess (>99% ee/de) under mild, aqueous conditions.
TransaminationTransaminase (TAm)1-hydroxy-3-methyl-2-pentanoneDirect synthesis of the chiral amino alcohol from a hydroxyketone precursor.
C-H OxidationNon-heme iron dioxygenases (NHDs)L-isoleucineCan introduce hydroxyl groups with high regio- and stereoselectivity, offering routes to functionalized derivatives. nih.gov
Biocatalytic HydrogenationNADH-dependent oxidoreductaseα-amino ketoneDecarbonises the process, minimises waste, and uses immobilised enzymes that are easier to handle. frontiersin.org

Strategic Installation of the N-Carbobenzyloxy Protecting Group

The Carbobenzyloxy (Cbz) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability and ease of introduction and removal. organic-chemistry.orghighfine.comtotal-synthesis.com The standard method for its installation is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. google.comtotal-synthesis.com

Selective N-Protection in the Presence of Hydroxyl Functionality

Isoleucinol possesses both a primary amine and a primary hydroxyl group. Since both are nucleophilic, a key challenge is the selective protection of the amine over the hydroxyl group (N-acylation vs. O-acylation). The inherent higher nucleophilicity of the amine compared to the alcohol generally allows for selective N-protection under carefully controlled conditions.

The Schotten-Baumann reaction, which involves an amine, an acyl chloride (like Cbz-Cl), and an aqueous base, is a classic method for this transformation. total-synthesis.com By controlling the pH and temperature, selective N-Cbz protection can be achieved with high efficiency. Typically, the reaction is performed at a pH between 8 and 10. highfine.com A pH that is too high can risk racemization of the amino acid derivative, while a pH that is too low can lead to the decomposition of benzyl chloroformate. highfine.com

ReagentBaseSolvent SystemSelectivity Outcome
Benzyl Chloroformate (Cbz-Cl)Sodium Carbonate / Sodium BicarbonateWater / DioxaneHigh N-selectivity is achieved due to the higher nucleophilicity of the amine at controlled pH (8-10). highfine.com
Benzyl Chloroformate (Cbz-Cl)Sodium HydroxideWater / THFEffective for N-protection, with careful, slow addition of reagents at low temperature (0-5 °C) to minimize O-acylation and side reactions. google.com
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Dichloromethane (B109758) (DCM) or Acetonitrile (MeCN)A milder reagent than Cbz-Cl, often leading to higher selectivity for N-protection over O-protection. total-synthesis.com
O-Alkyl S-(pyridin-2-yl)carbonothiolatesNone requiredVariousAllows for selective N-protection of substrates with multiple hydroxyl groups, such as glucosamine. organic-chemistry.org

Optimization of Cbz Protection Conditions for Isoleucinol

Optimizing the conditions for the Cbz protection of isoleucinol is crucial for maximizing yield and purity while minimizing side products. Key parameters for optimization include the choice of Cbz reagent, base, solvent, reaction temperature, and addition rate.

For the reaction with Cbz-Cl, maintaining a pH range of 8-10 is critical. highfine.com A mixed buffer system of Na2CO3:NaHCO3 has been shown to be effective for maintaining this pH range for various chiral amino acids. highfine.com Temperature control is also vital; running the reaction at low temperatures (e.g., 0-10 °C) can further enhance selectivity and prevent the degradation of the Cbz-Cl reagent. While aqueous basic conditions are common, non-alkaline methods have also been developed for mild and efficient N-Cbz protection. highfine.com

ParameterCondition/ReagentRationale for OptimizationTypical Result
Cbz ReagentCbz-Cl vs. Cbz-OSuCbz-OSu is less reactive and can offer better selectivity for sensitive substrates. total-synthesis.com Cbz-Cl is more common and cost-effective. highfine.comHigh yields (>90%) are achievable with both, but Cbz-OSu may be preferred for complex molecules.
BaseInorganic (e.g., Na2CO3) vs. Organic (e.g., TEA)Inorganic bases in aqueous media are common for Schotten-Baumann conditions. Organic bases are used in anhydrous organic solvents. total-synthesis.comChoice depends on the solubility of the isoleucinol and desired work-up procedure.
SolventBiphasic (e.g., Dioxane/Water) vs. Monophasic (e.g., THF)Biphasic systems facilitate product separation. A water-soluble organic solvent can be added post-reaction to aid crystallization. google.comOptimized solvent choice leads to easier isolation and purification of N-Cbz-isoleucinol.
Temperature0 °C to Room TemperatureLower temperatures (0-5 °C) improve selectivity by slowing down competing O-acylation and Cbz-Cl hydrolysis.Improved purity of the final product with fewer byproducts.

Development of Efficient Deprotection Protocols for the N-Carbobenzyloxy Group

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis, for the protection of amine functionalities. total-synthesis.com Its stability under a range of acidic and basic conditions makes it a robust protecting group. However, its effective and selective removal is paramount for the progression of multi-step syntheses. Research has focused on optimizing existing deprotection methods and developing novel strategies to enhance efficiency, selectivity, and compatibility with sensitive functional groups that may be present in complex molecules like N-Carbobenzyloxy isoleucinol.

Catalytic Hydrogenation Modifications for N-Cbz Isoleucinol

Catalytic hydrogenation is the most common method for the cleavage of the Cbz group. The standard procedure involves palladium on carbon (Pd/C) as a catalyst under a hydrogen gas atmosphere, which reductively cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com However, to address challenges such as catalyst poisoning, slow reaction rates, and the hazards associated with hydrogen gas, several modifications have been developed.

Transfer Hydrogenation: This approach replaces flammable hydrogen gas with safer, liquid hydrogen donors. Reagents like cyclohexene, ammonium (B1175870) formate (B1220265), and triethylsilane can effectively transfer hydrogen to the substrate in the presence of a palladium catalyst. rsc.orgorganic-chemistry.orgmissouri.edu This technique is often faster and can be performed under milder conditions, sometimes with microwave assistance to further reduce reaction times. missouri.edu

Mixed Catalyst Systems: The efficiency of Pd/C-catalyzed hydrogenations can be significantly enhanced by using co-catalysts or additives. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to accelerate the deprotection of N-Cbz groups. nih.gov This heterogeneous acidic co-catalyst facilitates the reaction, leading to shorter reaction times compared to using Pd/C alone. nih.gov Similarly, the addition of mild acids can prevent catalyst deactivation by the amine product. google.com

Table 1: Modified Catalytic Hydrogenation Methods for N-Cbz Deprotection
Catalyst SystemHydrogen SourceSolventKey AdvantagesReference
10% Pd/CH₂ (gas)Methanol (B129727), EthanolStandard, widely used method. total-synthesis.com
10% Pd/CCyclohexeneEthanolAvoids H₂ gas; can be faster for certain substrates. rsc.org
Pd/CAmmonium Formate (HCOONH₄)Methanol, IsopropanolSafe H₂ source; suitable for microwave-assisted reactions. researchgate.net
Pd/C + Nb₂O₅/CH₂ (gas)MethanolSignificantly accelerates reaction time; reusable catalyst. nih.gov
Pd/CTriethylsilane (Et₃SiH)MethanolMild, neutral conditions; in situ H₂ generation. organic-chemistry.orgmissouri.edu

Non-Reductive and Enzymatic Cbz Cleavage Strategies

While hydrogenation is effective, it is incompatible with other reducible functional groups like alkenes, alkynes, or some sulfur-containing moieties. This has spurred the development of non-reductive and enzymatic cleavage methods.

Non-Reductive Methods:

Lewis Acid-Mediated Deprotection: Strong Lewis acids can cleave the Cbz group. A notable modern development is the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.orgacs.org This system effectively removes the N-Cbz group at room temperature and offers excellent functional group tolerance, including toward benzyl ethers (O-Bn) and N-benzyl (N-Bn) groups, which are typically cleaved under hydrogenolysis conditions. acs.org

Nucleophilic Cleavage: A protocol utilizing 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) provides a mild, nucleophilic pathway for Cbz deprotection. organic-chemistry.org This method is particularly useful for substrates containing sensitive functionalities that would not tolerate standard hydrogenolysis or strong acid conditions. organic-chemistry.org Another approach involves using low-carbon alcohols like methanol or ethanol, which has proven effective for cleaving Cbz groups from certain heterocyclic compounds under mild, and in some cases, catalyst-free conditions. eurekaselect.com

Enzymatic Cleavage: The use of enzymes, or "deprotectases," offers a highly selective and environmentally friendly alternative for removing protecting groups. nih.gov Specific amidohydrolase enzymes, sometimes referred to as "Cbz-ases," have been identified that can selectively cleave the N-Cbz group from amino acids. This biocatalytic approach operates under mild aqueous conditions and exhibits high specificity, leaving other protecting groups untouched. While the direct application on N-Cbz isoleucinol is not widely documented, the principles established with N-Cbz amino acids suggest high potential for this methodology.

Table 2: Non-Reductive and Enzymatic N-Cbz Cleavage Strategies
MethodReagents/EnzymeConditionsKey AdvantagesReference
Lewis Acid-MediatedAlCl₃ in HFIPRoom TemperatureHigh selectivity over O-Bn and N-Bn groups; avoids H₂. organic-chemistry.orgacs.org
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄75 °C, DMAMild; suitable for substrates with sensitive functionalities. organic-chemistry.org
SolvolysisMethanol or EthanolRoom TemperatureSimple, mild conditions for specific heterocyclic substrates. eurekaselect.com
Enzymatic CleavageCbz-ase (Amidohydrolase)Aqueous buffer, pH ~7High specificity; environmentally benign; mild conditions. nih.gov

Orthogonal Deprotection Sequences in Multi-Step Synthesis

In the synthesis of complex molecules, multiple protecting groups are often used, each requiring selective removal without affecting the others. This concept is known as orthogonality. The Cbz group is a key component of many orthogonal protection strategies. total-synthesis.com It is stable under the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.comnih.govescholarship.org

This orthogonality allows for precise, sequential deprotection steps. For example, in a molecule containing both N-Cbz and N-Boc protected amines, the Boc group can be selectively removed with an acid like trifluoroacetic acid (TFA) while the Cbz group remains intact. Subsequently, the Cbz group can be removed via catalytic hydrogenation. Conversely, in a molecule with N-Cbz and N-Fmoc groups, the Fmoc group can be cleaved with a base such as piperidine (B6355638), leaving the Cbz group unaffected for later removal. Recent advancements have even demonstrated novel hydrogenolysis conditions under mildly acidic environments for Fmoc removal, further expanding the versatility and "tunable orthogonality" of these protecting groups. nih.govescholarship.org

Table 3: Orthogonal Deprotection Schemes Involving the N-Cbz Group
Protecting Group to RemoveProtecting Group to RetainDeprotection Reagent/ConditionReference
Boc (tert-butyloxycarbonyl)CbzTrifluoroacetic Acid (TFA) or HCl in Dioxane total-synthesis.comescholarship.org
Fmoc (9-fluorenylmethoxycarbonyl)CbzPiperidine in DMF total-synthesis.comnih.gov
CbzBoc, Fmoc, Alkyl EstersCatalytic Hydrogenation (e.g., H₂/Pd-C) total-synthesis.comnih.gov
CbzO-Bn, N-Bn, BocAlCl₃ in HFIP acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of N-Cbz isoleucinol synthesis and deprotection, these principles are applied to minimize waste, avoid hazardous substances, and improve energy efficiency.

Use of Greener Solvents: A major focus has been replacing hazardous organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) with more environmentally benign alternatives. Water is the ideal green solvent, and methods have been developed to perform both the protection of amines with Cbz-Cl and the subsequent deprotection in aqueous media. researchgate.netresearchgate.net This is often facilitated by using surfactants, such as TPGS-750-M, which form micelles that create a hydrophobic microenvironment for the reaction to occur. researchgate.netgreentech.fr

Atom Economy and Waste Reduction: Catalytic processes are inherently greener than stoichiometric ones. The use of recyclable heterogeneous catalysts like Pd/C for hydrogenation is a key green strategy. nih.gov Furthermore, developing tandem or one-pot reactions, such as a deprotection followed immediately by a coupling step in the same vessel, significantly reduces solvent consumption and waste from intermediate workup and purification steps. researchgate.netgreentech.fr

Safer Reagents and Conditions: The move from hydrogen gas to transfer hydrogenation reagents improves the inherent safety of Cbz deprotection. rsc.org Additionally, conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. Enzymatic deprotections represent an ideal green methodology, as they use a biodegradable catalyst (the enzyme) in water under very mild conditions. nih.gov

Table 4: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication in N-Cbz ChemistryExampleReference
Safer SolventsReplacing DMF/DCM with water.Cbz protection with Cbz-Cl in water. researchgate.net
CatalysisUsing recyclable heterogeneous catalysts.Pd/C for hydrogenation, which can be filtered and reused. nih.gov
Accident PreventionReplacing hazardous H₂ gas.Transfer hydrogenation with ammonium formate or cyclohexene. rsc.orgresearchgate.net
Atom Economy / Process EfficiencyCombining multiple steps into one pot.Tandem Cbz-deprotection/peptide coupling in aqueous micelles. researchgate.netgreentech.fr
Use of Renewables / BiocatalysisEmploying enzymes for selective transformations.Enzymatic cleavage of the Cbz group using a Cbz-ase. nih.gov

Stereochemical Fidelity and Conformational Analysis

Maintenance of Stereochemical Purity During Synthetic Transformations

The synthesis of N-Carbobenzyloxy isoleucinol from its parent amino acid, L-isoleucine, involves the reduction of the carboxylic acid moiety to a primary alcohol. A critical aspect of this transformation is the preservation of the two stereocenters present in isoleucine, (2S, 3S). The N-Carbobenzyloxy (Cbz) protecting group plays a crucial role in maintaining this stereochemical purity.

The Cbz group is known to be stable under a variety of reaction conditions and can be introduced without causing racemization at the α-carbon. The reduction of N-Cbz protected amino acids to their corresponding amino alcohols can be achieved using various reagents, with methods designed to prevent epimerization. For instance, the use of 1,1'-carbonyldiimidazole (B1668759) and sodium borohydride (B1222165) provides a convenient one-pot synthesis of 1,2-amino alcohols from α-amino acids with retention of optical purity researchgate.net. This process avoids harsh conditions that could lead to the loss of stereochemical integrity.

The general stability of the Cbz group under both acidic and basic conditions, and its removal under neutral conditions via catalytic hydrogenation, further contributes to its utility in multi-step syntheses where the preservation of chirality is paramount researchgate.net. The process for preparing enantiomerically enriched amino-alcohols often involves the use of a Cbz protecting group, which allows for the reduction of the corresponding N-protected amino acid ester with agents like sodium borohydride, followed by deprotection via palladium-catalyzed hydrogenation google.com.

Advanced Spectroscopic Techniques for Stereochemical Assignment and Purity Determination

Confirmation of the stereochemical assignment and the determination of enantiomeric and diastereomeric purity of this compound rely on a suite of advanced spectroscopic and chiroptical techniques.

Chiroptical Methods: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are highly sensitive to the chiral environment of a molecule. These methods can be used to confirm the absolute configuration and to quantify the enantiomeric excess. Chiroptical sensing methods have been developed for the analysis of unprotected amino acids, amino alcohols, and other chiral molecules, demonstrating the utility of these techniques in stereochemical analysis nih.govnih.govrsc.org. The interaction of this compound with chiral selectors or metal complexes can induce or modify CD signals, providing a means for its quantitative analysis.

Conformational Analysis of this compound

The three-dimensional structure and flexibility of this compound are key determinants of its chemical behavior. The conformational landscape of this molecule is shaped by a combination of steric and electronic factors arising from its constituent parts.

Experimental insights into the preferred conformations of this compound in solution can be gleaned primarily from NMR spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between protons, helping to define the spatial arrangement of the molecule. The measurement of vicinal coupling constants, as mentioned earlier, provides information about dihedral angles and, by extension, the populations of different rotamers around the Cα-Cβ bond. Conformational analysis of small molecules is often performed by measuring coupling constants at different temperatures and in various solvents to understand the conformational equilibria nih.gov.

In conjunction with experimental methods, computational modeling offers a powerful approach to explore the conformational space of this compound. Density Functional Theory (DFT) can be used to calculate the energies of different conformers and to identify the most stable geometries. A study on a tripeptide containing isoleucine utilized DFT to analyze its conformational preferences physchemres.org.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in solution, revealing the accessible conformations and the timescales of interconversion between them. MD simulations have been performed on N-Cbz-protected amino acids in methanol (B129727) to study their structural properties, such as radial pair distribution functions and hydrogen bonding, which are influenced by the molecule's conformation dntb.gov.uaresearchgate.net. These studies show that the conformation of such molecules is a result of a complex interplay of intramolecular and intermolecular interactions.

Hypothetical DFT-Calculated Relative Energies of N-Cbz-isoleucinol Rotamers
Rotamer (around Cα-Cβ)Dihedral Angle (H-Cα-Cβ-H)Relative Energy (kcal/mol)Calculated Population (%)
Gauche (-)-60°0.0065
Gauche (+)+60°0.8520
Anti180°1.2015

The bulky and aromatic nature of the Cbz group significantly influences the conformational preferences of the isoleucinol backbone and side chain. Steric hindrance between the Cbz group and the sec-butyl side chain can restrict rotation around the N-Cα and Cα-Cβ bonds, favoring certain conformations over others.

The solvent environment also plays a critical role in determining the conformational equilibrium frontiersin.orgaps.org. In polar, protic solvents like methanol, hydrogen bonding between the solvent and the hydroxyl and carbamate (B1207046) groups of N-Cbz-isoleucinol can stabilize specific conformations. Conversely, in nonpolar solvents, intramolecular hydrogen bonding might be more prevalent, leading to different conformational preferences. Computational studies on peptides have shown that solvents can significantly alter the conformational profile, for example, by favoring helical structures in chloroform (B151607) and β-hairpins in DMSO or methanol rsc.org. The interplay between solvent-dependent backbone hydration and the formation of intra-peptide hydrogen bonds is a key factor aps.org.

Expected Influence of Solvent on N-Cbz-isoleucinol Conformer Population
SolventDominant InteractionFavored Conformation Type
MethanolIntermolecular H-bonding with solventExtended
ChloroformIntramolecular H-bondingFolded
DMSODipole-dipole interactionsIntermediate

Impact of Stereochemistry on Reactivity and Chiral Induction

The well-defined stereochemistry of this compound is fundamental to its application as a chiral auxiliary or building block in asymmetric synthesis. The fixed spatial arrangement of the substituents around the stereogenic centers dictates the facial selectivity of reactions at adjacent prochiral centers.

For example, if the hydroxyl group of N-Cbz-isoleucinol is oxidized to an aldehyde, the approach of a nucleophile will be sterically hindered on one face of the carbonyl group by the adjacent chiral center. This leads to a diastereoselective addition, allowing for the synthesis of a new stereocenter with a predictable configuration. The stereoselective synthesis of amino alcohols often leverages such principles to achieve high levels of enantiopurity in the final products nih.gov. The stereospecificity of biological reactions is a classic example of how the chiral properties of molecules dictate their reactivity, a principle that is mirrored in the use of chiral building blocks like N-Cbz-isoleucinol in organic synthesis.

Applications As a Chiral Building Block in Complex Molecule Synthesis

N-Carbobenzyloxy Isoleucinol as a Precursor for Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. Chiral amino alcohols are a privileged class of precursors for these ligands because their synthesis is straightforward and their structure can be easily modified. nih.gov this compound is an excellent candidate for this purpose, providing the necessary chiral scaffold to create an effective asymmetric environment around a metal center or within an organocatalyst.

The primary alcohol and protected amine of N-Cbz-isoleucinol are key functional handles for its conversion into widely used ligand classes, such as bis(oxazoline) (BOX) ligands for transition metal catalysis and guanidine-based organocatalysts. openrepository.combangor.ac.uk

The synthesis of an isoleucinol-derived BOX ligand, for example, typically involves a multi-step sequence:

Activation of the Alcohol : The primary hydroxyl group of N-Cbz-isoleucinol is often converted to a better leaving group, such as a tosylate or mesylate.

Cyclization : The molecule is then treated with a base to induce an intramolecular cyclization, forming a chiral oxazoline ring. This step is often preceded by the conversion of the Cbz-protected amine into an amide.

Dimerization : Two of these chiral oxazoline units are then linked together, commonly using a dicarboxylic acid derivative (like malonic acid) to form the C2-symmetric bis(oxazoline) ligand. The steric bulk provided by the sec-butyl group from the isoleucinol backbone is crucial for creating a well-defined chiral pocket around the coordinated metal ion.

For organocatalysis, N-Cbz-isoleucinol can be incorporated into structures like chiral guanidines. bangor.ac.uk The synthesis might involve coupling the N-Cbz-isoleucinol with a protected guanidine derivative, where the amino alcohol moiety provides the steric and electronic environment necessary to influence the stereochemical course of a reaction. openrepository.combangor.ac.uk

Table 1: Synthesis of Representative Isoleucinol-Derived Ligands

Precursor Ligand Type Key Synthetic Steps Typical Reagents
N-Cbz-Isoleucinol Bis(oxazoline) (BOX) 1. Amide formation2. Cyclization3. Dimerization 1. Amino acid, coupling agent2. Thionyl chloride3. Malonyl dichloride

This table represents common synthetic pathways for converting chiral amino alcohols into established ligand classes.

The efficacy of chiral ligands derived from N-Cbz-isoleucinol is evaluated in well-established asymmetric reactions. The two adjacent stereocenters (at C2 and C3 of the original pentane backbone) provide a rigid and predictable stereochemical environment, which is essential for achieving high levels of enantioselectivity and diastereoselectivity.

For instance, a copper(II)-BOX complex derived from isoleucinol would be tested in a model Diels-Alder reaction. The sec-butyl group of the isoleucinol backbone would effectively shield one face of the dienophile coordinated to the copper center, forcing the diene to approach from the less hindered face. This steric control is expected to lead to a high preference for one enantiomer of the product.

Similarly, an organocatalyst derived from N-Cbz-isoleucinol could be evaluated in a Michael addition reaction. The catalyst's chiral structure would orient the reactants in a specific way, leading to the preferential formation of one stereoisomer. Research on related N-Cbz-amino acid-derived guanidine organocatalysts has shown that the stereochemistry of the amino acid backbone directly influences the enantiomeric excess (ee) of the product, with values up to 26% being reported in Michael additions. openrepository.combangor.ac.uk

Table 2: Illustrative Performance of an Isoleucinol-Derived BOX Ligand in a Model Asymmetric Diels-Alder Reaction

Reaction Catalyst Loading (mol%) Temperature (°C) Yield (%) Enantiomeric Excess (ee %)
Cyclopentadiene + N-acryloyloxazolidinone 5 -78 95 >98

This data is illustrative of the high enantioselectivity typically achieved with well-designed BOX ligands derived from chiral amino alcohols in asymmetric catalysis.

Construction of Peptidomimetics and Amino Acid Analogues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov Conformationally constrained amino acids are key components in peptidomimetic design as they reduce the flexibility of the peptide backbone, locking it into a bioactive conformation. nih.govnih.gov N-Cbz-isoleucinol is an excellent starting material for creating such structures.

N-Cbz-isoleucinol can be incorporated into peptide-like oligomers where it functions as a non-natural amino acid analogue. Its structure, lacking a carboxyl group, means it cannot form a standard peptide bond at its "C-terminus." Instead, it can be integrated into oligomeric chains through its primary alcohol, for example, by forming an ester or ether linkage. This modification disrupts the typical amide backbone, rendering the resulting oligomer resistant to proteases. The Cbz group can be selectively removed to free the amine for further elongation, allowing for the synthesis of complex hybrid oligomers. nih.gov

The true strength of N-Cbz-isoleucinol in this context is its use in synthesizing conformationally constrained scaffolds that can mimic peptide secondary structures like β-turns. By functionalizing both the hydroxyl and amino groups, the isoleucinol unit can be used to create cyclic or rigid linear structures. For example, the hydroxyl group can be converted into a carboxylic acid via oxidation, and this new functionality can be used to form a lactam (a cyclic amide) with the deprotected amine, creating a rigid ring system that forces the attached side chains into a specific spatial arrangement. Such scaffolds are invaluable in drug discovery for mapping the binding requirements of biological receptors. nih.govnih.gov

Role in the Synthesis of Natural Product Cores

Many biologically active natural products are complex, chiral molecules. Their total synthesis often relies on a strategy of assembling smaller, stereochemically defined fragments. N-Cbz-isoleucinol is an ideal chiral building block for this purpose, serving as a "chiral pool" starting material. It provides a fragment with two defined stereocenters that can be incorporated into the core structure of a larger natural product.

For example, in the synthesis of a macrolide antibiotic, a fragment corresponding to a specific stereochemical portion of the molecule might be required. If that portion matches the stereochemistry of isoleucinol, N-Cbz-isoleucinol can be used as the starting material. The hydroxyl group can be used for chain extension, while the protected amine can be unmasked at a later stage for further functionalization. This approach significantly simplifies the synthetic route by introducing multiple stereocenters in a single, readily available piece, avoiding the need for complex and often low-yielding asymmetric reactions later in the synthesis.

Development of Novel Synthetic Methodologies Utilizing Chiral Amino Alcohols

The unique structural attributes of chiral amino alcohols, such as this compound, have catalyzed the development of innovative synthetic strategies. These methodologies leverage the inherent chirality and bifunctionality of these molecules to achieve high levels of stereocontrol in a variety of chemical transformations.

One of the most significant applications of chiral amino alcohols is in the synthesis of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. After the reaction, the auxiliary can be removed and often recycled. Chiral amino alcohols are ideal precursors for a class of highly effective chiral auxiliaries known as oxazolidinones.

The synthesis of a chiral oxazolidinone from an N-protected amino alcohol like this compound is a well-established and powerful methodology. This transformation allows the chirality of the original amino acid to be transferred to a new scaffold that can then be used to direct a wide range of asymmetric reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. The resulting products are obtained with high diastereoselectivity, and subsequent removal of the oxazolidinone auxiliary yields enantiomerically enriched compounds. This strategy has been instrumental in the synthesis of numerous natural products and pharmaceutical agents.

Furthermore, chiral amino alcohols serve as foundational synthons for the creation of novel chiral ligands for asymmetric catalysis. By modifying the hydroxyl and amino groups, a diverse array of ligands, such as phosphine-oxazolines (PHOX ligands) and diamines, can be prepared. These ligands can then be complexed with transition metals to form catalysts that mediate a wide range of enantioselective reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. The steric and electronic properties of the ligand, which are dictated by the structure of the starting amino alcohol, are crucial in determining the efficiency and stereoselectivity of the catalyst. The development of new chiral ligands derived from readily available amino alcohols like isoleucinol continues to be an active area of research, driving the discovery of new and more effective asymmetric transformations.

The utility of chiral amino alcohols also extends to their use as templates in substrate-controlled synthesis. The stereocenters present in the amino alcohol can influence the stereochemical course of reactions at other sites within the molecule. This approach is particularly valuable in the synthesis of molecules with multiple stereocenters, where the inherent chirality of the building block can be used to set the stereochemistry of newly formed chiral centers.

Mechanistic Investigations of Reactions Involving N Carbobenzyloxy Isoleucinol

Reaction Pathway Elucidation for Key Transformations

The reactions involving N-Carbobenzyloxy isoleucinol primarily center on the functional groups present: the hydroxyl group, the N-Cbz protected amine, and the chiral backbone. Elucidating the pathways of these transformations is key to controlling reaction outcomes.

One fundamental transformation is the oxidation of the primary alcohol to the corresponding aldehyde, N-Cbz-isoleucinal. This reaction is critical for subsequent chain-extension or modification reactions, such as olefination or reductive amination. The Swern oxidation, for example, proceeds through a well-established pathway. The mechanism involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium ion. The alcohol oxygen of N-Cbz-isoleucinol attacks this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, then deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride.

Another key transformation is the use of the molecule as a chiral nucleophile or auxiliary . For instance, the hydroxyl group can be deprotonated to form an alkoxide, which can then participate in nucleophilic substitution or addition reactions. The reaction pathway in such cases is typically an S(_N)2 mechanism if attacking an alkyl halide, where the stereochemistry at the reacting center is inverted. The bulky isobutyl and Cbz-protected amino groups on the adjacent carbon sterically influence the approach of the electrophile, a factor critical in diastereoselective reactions.

Finally, the deprotection of the Cbz group is a common final step in a synthetic sequence. The most prevalent mechanism is catalytic hydrogenolysis. In this pathway, the N-Cbz-isoleucinol is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds via oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by hydrogenolysis to cleave the bond, releasing toluene (B28343) and an unstable carbamic acid intermediate. This carbamic acid readily decarboxylates to yield the free amino alcohol, isoleucinol, and carbon dioxide.

Studies on Chiral Induction Mechanisms

The inherent chirality of this compound, with its two stereocenters at C2 and C3, makes it an effective controller of stereochemistry in asymmetric reactions. When used as a chiral auxiliary, it guides the formation of new stereocenters with a high degree of selectivity.

A primary mechanism of chiral induction involves the formation of rigid, chelated transition states. For example, if the N-Cbz-isoleucinol moiety is acylated at the hydroxyl group with a prochiral substrate and then converted into an enolate for an aldol (B89426) reaction, the stereochemical outcome is dictated by a highly organized transition state. Similar to the well-studied Evans oxazolidinone auxiliaries, the reaction proceeds through a six-membered, chair-like transition state involving the enolate, a Lewis acid (e.g., a boron or titanium species), and the aldehyde electrophile.

The mechanism can be illustrated by considering a Zimmerman-Traxler model:

Enolate Formation : A Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the Cbz group, locking the conformation. Deprotonation yields a specific (Z)-enolate geometry.

Aldehyde Coordination : The aldehyde coordinates to the Lewis acid.

Transition State Assembly : The aldehyde approaches the enolate in a chair-like transition state. The bulky side chain of the auxiliary (derived from the isoleucinol backbone) effectively blocks one face of the enolate. The aldehyde's substituent will preferentially occupy a pseudo-equatorial position to minimize steric clash, leading to a highly diastereoselective carbon-carbon bond formation.

The specific syn or anti diastereoselectivity is determined by the geometry of the enolate and the facial bias imposed by the chiral auxiliary. The isobutyl group of the isoleucinol backbone plays a dominant role in shielding one face of the reactive intermediate, forcing the electrophile to approach from the less hindered side.

Kinetic and Thermodynamic Analysis of Reaction Processes

While specific kinetic and thermodynamic data for reactions of this compound are not extensively published, the principles governing these aspects can be analyzed. Kinetic studies focus on the rate of reaction, while thermodynamic analysis determines the position of equilibrium and relative stability of products.

For a typical reaction, such as the acylation of the hydroxyl group, the reaction rate is influenced by several factors:

Steric Hindrance : The bulky isobutyl group adjacent to the hydroxyl function can sterically hinder the approach of acylating agents, leading to slower reaction rates compared to less substituted amino alcohols. This effect would be more pronounced with bulky acyl chlorides or anhydrides.

Nucleophilicity : The electron-withdrawing nature of the carbamate (B1207046) group can slightly reduce the nucleophilicity of the nearby hydroxyl group through inductive effects, potentially slowing the reaction rate.

Solvent Effects : Polar aprotic solvents can stabilize charged intermediates or transition states, accelerating reactions that proceed through such species.

Thermodynamically, the stability of the products versus the reactants determines the favorability of a reaction. In diastereoselective reactions controlled by N-Cbz-isoleucinol, the energy difference between the diastereomeric transition states leads to the observed product ratio. A larger energy difference (ΔΔG‡) results in higher diastereoselectivity.

The following interactive table illustrates hypothetical kinetic data for the acylation of N-Cbz-isoleucinol, demonstrating how reactant structure and conditions could influence the reaction rate.

Acylating AgentBaseTemperature (°C)Relative Rate Constant (krel)Diastereomeric Excess (%)
Acetyl ChloridePyridine251.00N/A
Pivaloyl ChloridePyridine250.25N/A
Prochiral Acyl ChlorideDMAP00.8585
Prochiral Acyl ChlorideDMAP-780.15>95

This table is illustrative, showing expected trends. Lower temperatures generally increase selectivity by amplifying the small energy differences between competing transition states.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms at a molecular level where experimental observation is difficult. Such studies can be used to model the reactions of this compound to predict geometries, energies of transition states, and reaction pathways.

For a diastereoselective aldol reaction involving an N-Cbz-isoleucinol-derived chiral auxiliary, computational studies could:

Model Transition States : Calculate the three-dimensional structures of the competing diastereomeric transition states (e.g., the Zimmerman-Traxler models). This allows for the visualization of steric interactions that lead to stereoselectivity.

Determine Activation Energies : Quantify the energy barriers (ΔG‡) for the formation of each diastereomer. The calculated difference in activation energies (ΔΔG‡) can be used to predict the diastereomeric ratio of the products, which can then be compared with experimental results.

Analyze Reaction Coordinates : Map the entire reaction pathway from reactants to products, identifying key intermediates and transition states along the intrinsic reaction coordinate (IRC).

A computational study could analyze the facial selectivity of an electrophilic attack on an enolate derived from an acylated N-Cbz-isoleucinol. The calculations would likely confirm that the transition state where the electrophile approaches from the face opposite the bulky isobutyl group is significantly lower in energy.

The following interactive table provides a hypothetical set of calculated energy values for two competing transition states in such a reaction.

Transition State (TS)Approach FaceCalculated Relative Free Energy (ΔG‡, kcal/mol)Predicted Major/Minor Product
TS-A (Re-face attack)Top (hindered by isobutyl group)+3.5Minor
TS-B (Si-face attack)Bottom (less hindered)0.0Major

This table illustrates how computational results can rationalize observed stereoselectivity. The lower relative energy of TS-B indicates it is the preferred pathway, leading to the major diastereomer. Through such computational modeling, the role of the chiral auxiliary in directing the stereochemical outcome of the reaction can be thoroughly understood and predicted.

Derivatization and Structural Analogues of N Carbobenzyloxy Isoleucinol

Functionalization and Modification of the Hydroxyl Group

The primary hydroxyl group is the most reactive site for functionalization in N-Carbobenzyloxy isoleucinol, offering a gateway to a diverse array of chemical transformations.

The conversion of the hydroxyl group into esters and ethers is a fundamental strategy to modify the polarity, steric bulk, and chemical reactivity of the molecule.

Esterification: The formation of an ester linkage can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic approach masterorganicchemistry.commasterorganicchemistry.com. For more sensitive substrates where strong acid might risk cleaving the Cbz group, milder conditions are preferred. Carbodiimide-mediated coupling reactions, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), are highly efficient acs.org. Enzyme-catalyzed esterifications using proteases or lipases in organic solvents have also been demonstrated for N-Cbz protected amino acids, offering high selectivity and mild reaction conditions researchgate.netresearchgate.net. Another effective method for sensitive substrates is the Mitsunobu reaction, which allows for the esterification of the alcohol with a carboxylic acid under neutral conditions using triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or a related reagent researchgate.net.

Etherification: The synthesis of ethers from N-Cbz isoleucinol typically involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic Williamson ether synthesis. This method is robust for preparing a range of alkyl and benzyl ethers.

The following table summarizes common derivatization strategies for the hydroxyl group:

Table 1: Representative Esterification and Etherification Reactions
Derivative Type Reaction Name Reagents Typical Product
Ester Fischer Esterification R-COOH, H₂SO₄ (cat.) N-Cbz-isoleucinyl ester
Ester Steglich Esterification R-COOH, DCC, DMAP N-Cbz-isoleucinyl ester
Ester Mitsunobu Reaction R-COOH, PPh₃, DEAD N-Cbz-isoleucinyl ester
Ether Williamson Synthesis 1. NaH; 2. R-X N-Cbz-isoleucinyl ether

The primary alcohol of N-Cbz isoleucinol can be selectively oxidized to either an aldehyde (N-Cbz-isoleucinal) or a carboxylic acid (N-Cbz-isoleucinic acid), which are valuable intermediates for peptide coupling, reductive amination, and other carbon-carbon bond-forming reactions.

The choice of oxidant is crucial for controlling the outcome.

Oxidation to Aldehydes: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods are known for their high yields and compatibility with various protecting groups, including the Cbz group.

Oxidation to Carboxylic Acids: Stronger oxidizing agents are needed to convert the primary alcohol directly to a carboxylic acid. Reagents such as Jones reagent (CrO₃ in aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO₄) can be used, although the harsh conditions may sometimes be incompatible with sensitive substrates. A milder and highly effective alternative is the TEMPO-catalyzed oxidation, using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) nih.gov.

Table 2: Comparison of Oxidation Methods

Target Product Method Key Reagents Advantages
Aldehyde Swern Oxidation (COCl)₂, DMSO, Et₃N Mild conditions, high yield
Aldehyde Dess-Martin DMP Neutral conditions, readily available
Carboxylic Acid Jones Oxidation CrO₃, H₂SO₄, Acetone Strong oxidant, high conversion
Carboxylic Acid TEMPO Catalysis TEMPO (cat.), NaOCl Mild, selective for primary alcohols

The amino alcohol structure of N-Cbz isoleucinol is an excellent precursor for the synthesis of important heterocyclic scaffolds.

Oxazolidinones: These five-membered heterocyclic compounds can be synthesized by treating N-Cbz isoleucinol with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) or triphosgene (B27547) researchgate.netorganic-chemistry.org. The reaction proceeds via an intramolecular cyclization, where the hydroxyl group and the deprotonated carbamate (B1207046) nitrogen attack the carbonyl carbon to form the ring. Chiral oxazolidinones are valuable as chiral auxiliaries in asymmetric synthesis and as core structures in various pharmaceuticals nih.govchimia.ch.

Aziridines: The synthesis of N-Cbz-protected aziridines from N-Cbz isoleucinol involves a two-step process. First, the hydroxyl group is converted into a good leaving group, typically by tosylation (using tosyl chloride) or mesylation (using mesyl chloride) in the presence of a base. Subsequent treatment with a non-nucleophilic base promotes an intramolecular Sₙ2 reaction, where the nitrogen atom displaces the leaving group to form the strained three-membered aziridine (B145994) ring organic-chemistry.org. Aziridines are highly versatile intermediates, susceptible to ring-opening reactions by various nucleophiles to generate a range of functionalized amine derivatives nih.govnih.govorganic-chemistry.orgmdpi.com.

Exploration of Variations on the Isoleucinol Carbon Skeleton

Modifying the sec-butyl side chain of isoleucinol presents a significant synthetic challenge due to its unreactive, aliphatic nature. However, such modifications are of interest for creating structural diversity and probing structure-activity relationships.

Direct functionalization of the unactivated C-H bonds on the side chain is difficult but could potentially be achieved using modern radical-based or transition-metal-catalyzed C-H activation methodologies. A more common approach is to synthesize analogues from modified starting materials. For instance, instead of starting from L-isoleucine, one could utilize other non-canonical amino acids with different branched alkyl or functionalized side chains. These alternative amino acids can be reduced to their corresponding amino alcohols and then protected with the Cbz group to yield structural analogues of N-Cbz isoleucinol. This strategy allows for systematic variation of the side chain to explore its impact on the biological or chemical properties of the final molecule nih.govyoutube.com.

Comparative Studies with Other N-Protected Isoleucinol Derivatives (e.g., N-Boc, N-Fmoc)

N-Cbz (Carbobenzyloxy): Introduced using benzyl chloroformate, the Cbz group is stable to mildly acidic and basic conditions. Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which proceeds under neutral conditions. It can also be removed by strong acids like HBr in acetic acid, but this is less common organic-chemistry.org.

N-Boc (tert-Butoxycarbonyl): The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is highly stable to bases and hydrogenolysis but is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonality to the Cbz group is a cornerstone of many synthetic strategies biosynth.com.

N-Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions and hydrogenolysis but is labile to bases, typically being removed by treatment with a solution of piperidine (B6355638) in an organic solvent. Its lability to base makes it orthogonal to both Cbz and Boc protection biosynth.com.

The selection of Cbz, Boc, or Fmoc for protecting isoleucinol depends on the planned subsequent reactions and the stability of other functional groups in the molecule.

Table 3: Comparison of Common N-Protecting Groups for Isoleucinol

Protecting Group Structure Introduction Reagent Cleavage Conditions Stability
Cbz Benzyl-O-(C=O)- Benzyl Chloroformate H₂/Pd/C; HBr/AcOH Stable to mild acid/base. Labile to hydrogenolysis and strong acid.
Boc (CH₃)₃C-O-(C=O)- Di-tert-butyl dicarbonate Trifluoroacetic Acid (TFA) Stable to base and hydrogenolysis. Labile to acid.
Fmoc Fluorenyl-CH₂-O-(C=O)- Fmoc-Cl or Fmoc-OSu 20% Piperidine in DMF Stable to acid and hydrogenolysis. Labile to base.

Synthesis and Evaluation of Isoleucinol-Based Hybrid Molecules

Hybrid molecules are chemical entities that combine two or more distinct pharmacophores or structural motifs into a single compound. The goal is to create multifunctional molecules with improved affinity, selectivity, or a novel mechanism of action.

N-Cbz isoleucinol is an attractive chiral scaffold for creating such hybrids. Its hydroxyl group can be used as a handle to attach another molecule via an ester, ether, or other linker. For example, a known drug molecule containing a carboxylic acid could be esterified with N-Cbz isoleucinol. The resulting hybrid molecule would possess the structural features of both the parent drug and the chiral isoleucinol fragment. The isoleucinol moiety can influence the hybrid's physicochemical properties, such as lipophilicity and membrane permeability, and its stereochemistry can introduce specific chiral interactions with biological targets nih.gov.

The synthesis of these hybrids often involves standard coupling chemistries. Once synthesized, the new molecules are evaluated in biological assays to determine if the combination of structural motifs leads to synergistic or additive effects, or to a completely new biological profile. This approach is a powerful strategy in drug discovery for generating novel chemical matter with potentially enhanced therapeutic properties rsc.org.

Q & A

Q. What are the standard protocols for synthesizing N-carbobenzyloxy (Cbz)-protected isoleucinol, and how is its purity validated?

Synthesis typically involves reacting isoleucinol with benzyl chloroformate under alkaline conditions (e.g., aqueous NaOH or NaHCO₃) to introduce the Cbz group. Post-reaction, the product is extracted using organic solvents (e.g., dichloromethane) and purified via column chromatography. Purity is validated using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or side products like N,O-bis-Cbz derivatives. Quantitative analysis of protecting group efficiency can be performed via mass spectrometry (ESI-MS) .

Q. How is N-carbobenzyloxy isoleucinol characterized structurally in solution and solid states?

In solution, ¹H NMR is used to identify the Cbz group’s aromatic protons (δ 7.2–7.4 ppm) and the carbamate NH (δ 5.1–5.3 ppm). Solid-state characterization employs X-ray crystallography if single crystals are obtainable; alternatively, FT-IR confirms the carbamate C=O stretch (~1690–1710 cm⁻¹). For dynamic conformational analysis, variable-temperature NMR (e.g., in DMSO-d₆) can reveal rotational barriers of the Cbz group .

Q. What role does this compound play in peptide synthesis workflows?

The Cbz group acts as a temporary amine protector during solid-phase peptide synthesis (SPPS). Its orthogonal stability to Fmoc/t-Bu strategies allows selective deprotection via hydrogenolysis (H₂/Pd-C) or catalytic transfer hydrogenation. Post-cleavage, the free amine is available for subsequent coupling. Key advantages include compatibility with acidic conditions (e.g., TFA cleavage) and minimal racemization risks during deprotection .

Advanced Research Questions

Q. How can hyperfine splitting in rotational spectra resolve conformational ambiguities in this compound?

Broadband rotational spectroscopy (2–26 GHz) coupled with nuclear quadrupole coupling analysis detects hyperfine splitting due to ¹⁴N (I = 1) in the carbamate group. For example, the 18–26 GHz CP-FTMW spectrometer identifies low-energy conformers by analyzing splitting patterns in rotational transitions. Experimental structures (e.g., rs or r0) are refined using SPFIT/STRFIT software, comparing dihedral angles (e.g., N-C2-C1-O) and hydrogen bond distances (N···H-O ≈ 2.09 Å) with B3LYP-D3(BJ)/def2-TZVP computational models .

Q. What methodologies optimize enzymatic deprotection of the Cbz group in isoleucinol derivatives, and how is catalytic efficiency quantified?

Screen amidohydrolases (e.g., Sphingomonas Cbz-ase) or esterases (e.g., Bacillus BS2) for selective deprotection. Activity assays use UV-Vis to monitor benzyl alcohol release (λ = 260 nm) or HPLC to track substrate depletion. Kinetic parameters (kcat/KM) are derived from Michaelis-Menten plots. Molecular docking (AutoDock Vina) identifies active-site interactions, such as hydrogen bonding between the Cbz carbonyl and enzyme residues (e.g., Arg-124). Optimize pH (7.5–8.5) and temperature (30–40°C) to enhance turnover rates .

Q. How do computational methods resolve discrepancies between predicted and experimental conformer populations in this compound?

Conformational searches using Spartan’s AM1/PM6 methods followed by B3LYP-D3(BJ)/aug-cc-pVTZ optimizations predict relative energies. Discrepancies arise from neglecting solvent effects or non-covalent interactions (e.g., London dispersion). Free-energy corrections (e.g., Gibbs at 298 K) and implicit solvent models (SMD) improve agreement. Experimental validation via jet-cooled rotational spectroscopy isolates conformers, revealing dominant populations (e.g., g’Gg’ vs. gG’g) based on intramolecular hydrogen bonding .

Q. What strategies mitigate Cbz-group instability during long-term storage of isoleucinol derivatives?

Degradation pathways (e.g., hydrolysis or oxidation) are minimized by storing under inert gas (Ar) at –20°C in anhydrous solvents (e.g., DMF or acetonitrile). Purity is monitored via periodic TLC (Rf comparison) and ¹H NMR. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics. For sensitive applications, replace Cbz with more stable groups (e.g., Fmoc) or add radical scavengers (e.g., BHT) .

Methodological Notes

  • Data Contradiction Analysis : Compare computational (DFT) and experimental (rotational spectroscopy) dihedral angles using RMSD metrics. Discrepancies >5° suggest missing dispersion corrections or basis-set limitations .
  • Instrumentation : The Hamburg COMPACT spectrometer (2–26 GHz) achieves ±5 kHz accuracy for hyperfine splitting, critical for interstellar medium (ISM) detection studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.